molecular formula C8H12Br2 B14535738 4,5-Dibromocyclooct-1-ene CAS No. 62309-06-2

4,5-Dibromocyclooct-1-ene

Cat. No.: B14535738
CAS No.: 62309-06-2
M. Wt: 267.99 g/mol
InChI Key: MVUXUEREDSJRKY-UHFFFAOYSA-N
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Description

4,5-Dibromocyclooct-1-ene is a chemical compound that belongs to the class of dibromoalkenes. It is characterized by the presence of two bromine atoms attached to a cyclooctene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromocyclooct-1-ene typically involves the bromination of cyclooctene. One common method is the addition of bromine (Br₂) to cyclooctene in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The product is then separated and purified using industrial-scale distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromocyclooct-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dibromocyclooct-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-Dibromocyclooct-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. Additionally, the presence of the double bond in the cyclooctene ring allows for electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: 4,5-Dibromocyclooct-1-ene is unique due to its specific substitution pattern and ring size, which influence its reactivity and applications. Its eight-membered ring provides a balance between ring strain and stability, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

62309-06-2

Molecular Formula

C8H12Br2

Molecular Weight

267.99 g/mol

IUPAC Name

4,5-dibromocyclooctene

InChI

InChI=1S/C8H12Br2/c9-7-5-3-1-2-4-6-8(7)10/h1,3,7-8H,2,4-6H2

InChI Key

MVUXUEREDSJRKY-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC(C(C1)Br)Br

Origin of Product

United States

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